molecular formula C9H10BrFO B1289207 1-Bromo-4-fluoro-2-propoxybenzene CAS No. 473417-38-8

1-Bromo-4-fluoro-2-propoxybenzene

Cat. No.: B1289207
CAS No.: 473417-38-8
M. Wt: 233.08 g/mol
InChI Key: UYIYJCJNTNUSBK-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

1-Bromo-4-fluoro-2-propoxybenzene is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-propoxybenzene can be synthesized through a multi-step process involving the following steps:

    Bromination: The starting material, 4-fluoro-2-propoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the first position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and purification can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluoro-2-propoxybenzene, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 4-fluoro-2-propoxybenzene.

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the propoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.

Comparison with Similar Compounds

    1-Bromo-2-fluoro-4-propoxybenzene: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

    1-Bromo-4-fluorobenzene: Lacks the propoxy group, resulting in different chemical properties and uses.

    4-Fluoro-2-propoxybenzene:

Uniqueness: 1-Bromo-4-fluoro-2-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIYJCJNTNUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624020
Record name 1-Bromo-4-fluoro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473417-38-8
Record name Benzene, 1-bromo-4-fluoro-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473417-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A total of 5 g of 2-bromo-5-fluoro-phenol was dissolved in 66 ml of N,N-dimethylformamide. Under ice-cooling, 5.42 g of potassium carbonate and 3.07 ml of iodopropane were added, and the mixture was stirred at room temperature for 10 hours. Water was added to the reaction mixture, followed by extracting with diethyl ether. The resulting organic layer was washed with brine, dried over magnesium sulfate and the solvent was evaporated, to give 8.29 g of the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
66 mL
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solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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